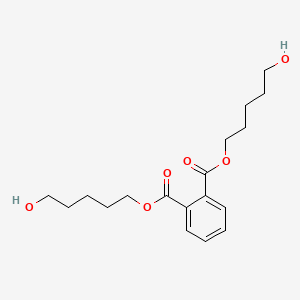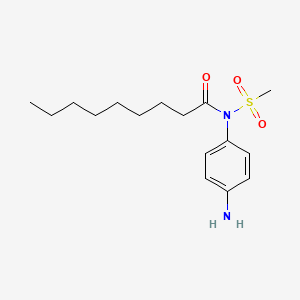![molecular formula C11H13ClO B14604239 Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- CAS No. 58876-96-3](/img/structure/B14604239.png)
Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- is an organic compound that belongs to the family of chlorinated aromatic compounds It features a benzene ring substituted with a chlorine atom and an ether group containing a 3-methyl-2-butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The 3-methyl-2-butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to hydrogenate the double bond in the 3-methyl-2-butenyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution: Formation of phenols, amines, or thiophenols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated products.
Scientific Research Applications
Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets. The chlorine atom and the ether linkage can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The molecular pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but with a methyl group instead of the 3-methyl-2-butenyl group.
Benzene, 1-bromo-4-[(3-methyl-2-butenyl)oxy]-: Similar structure but with a bromine atom instead of chlorine.
Benzene, 1-chloro-4-ethoxy-: Similar structure but with an ethoxy group instead of the 3-methyl-2-butenyl group.
Uniqueness
Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 3-methyl-2-butenyl ether group, which imparts distinct chemical and biological properties
Properties
CAS No. |
58876-96-3 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-chloro-4-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C11H13ClO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-7H,8H2,1-2H3 |
InChI Key |
XHJAJSORQYLAON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)

![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)

![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)




![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)
